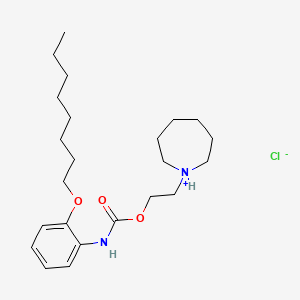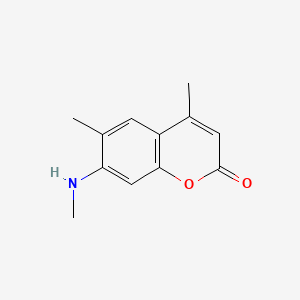![molecular formula C19H23NO3 B13752495 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol CAS No. 6325-51-5](/img/structure/B13752495.png)
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol is a complex organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes a phenol group, a methylideneamino group, and two methoxy groups attached to a benzene ring. It has a boiling point of 483°C at 760 mmHg and a density of 1.07 g/cm³ .
Métodos De Preparación
The synthesis of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-2-propan-2-ylphenol in the presence of an amine catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 12 to 24 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time.
Análisis De Reacciones Químicas
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amines.
Aplicaciones Científicas De Investigación
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol can be compared with similar compounds such as:
3,4-Dimethoxyphenylethylamine: An endogenous metabolite with similar methoxy groups but different biological activities.
N-[(3,4-Dimethoxyphenyl)methylideneamino]-2-(8-quinolinyloxy)acetamide: A compound with similar structural features but different applications in medicinal chemistry.
Propiedades
Número CAS |
6325-51-5 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C19H23NO3/c1-12(2)15-10-16(13(3)9-17(15)21)20-11-14-7-6-8-18(22-4)19(14)23-5/h6-12,21H,1-5H3 |
Clave InChI |
WAZLHALAWYHYJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=CC2=C(C(=CC=C2)OC)OC)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


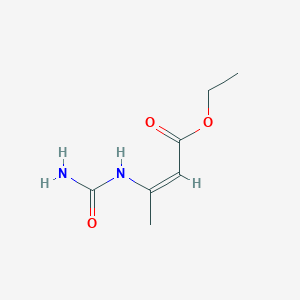
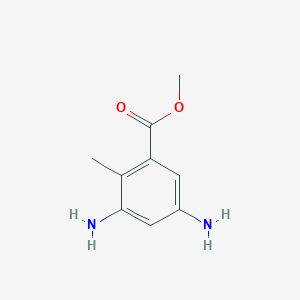
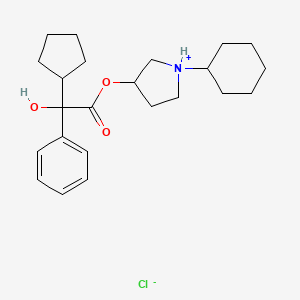
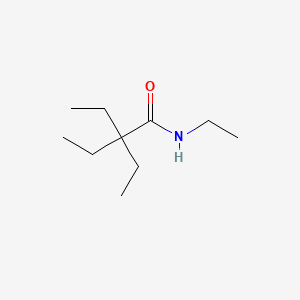
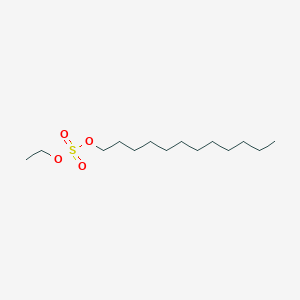
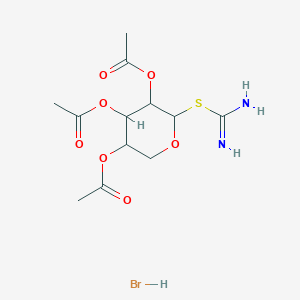
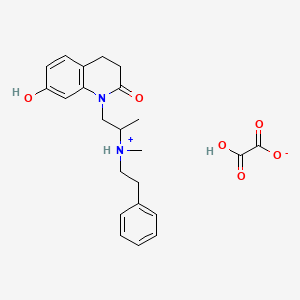
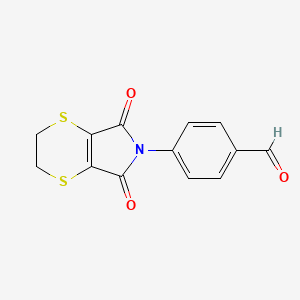
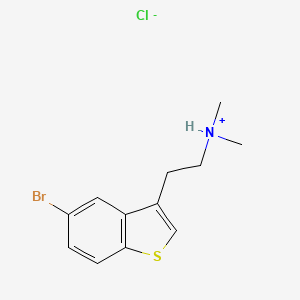
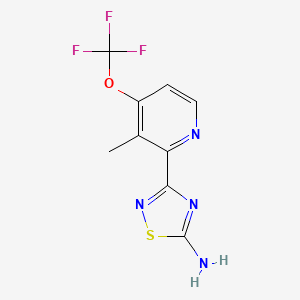
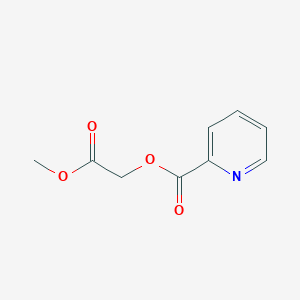
![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
